Saframycin A - 66082-27-7

Saframycin A

Catalog Number: EVT-281472
CAS Number: 66082-27-7
Molecular Formula: C29H30N4O8
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
21-Cyanosaframycin-B is a natural product found in Streptomyces lavendulae with data available.
Source

Saframycin A is primarily isolated from the bacterium Micromonospora species, particularly Micromonospora purpurea. This microorganism was first identified as a producer of saframycin A in the 1970s. The compound's biosynthetic pathway has been elucidated, revealing a series of enzymatic reactions that lead to its formation from simpler precursors.

Classification

Saframycin A is classified under the broader category of natural products, specifically within the group of antibiotics and anticancer agents. It is recognized for its unique structure and mechanism of action, distinguishing it from other similar compounds.

Synthesis Analysis

Methods

The synthesis of Saframycin A can be approached through both natural extraction from microbial sources and synthetic routes. The natural extraction involves fermentation processes where the producing strain is cultivated under specific conditions to maximize yield.

Synthetic Approaches

  1. Total Synthesis: Several synthetic methods have been developed to produce Saframycin A in the laboratory. One notable approach involves using L-tyrosine as a starting material, employing stereoselective Pictet-Spengler reactions to form the core structure of the compound.
  2. Asymmetric Synthesis: Techniques such as asymmetric total synthesis have been explored, which utilize specific catalysts or reagents to induce chirality in the product, resulting in optically active forms of Saframycin A.

Technical details include:

  • Use of high-performance liquid chromatography (HPLC) for purification.
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination.
Molecular Structure Analysis

Structure

Saframycin A has a complex molecular structure with a molecular formula of C14H15NC_{14}H_{15}N and a molecular weight of approximately 213.28 g/mol. The structure features a tetrahydroisoquinoline core with various functional groups that contribute to its biological activity.

Data

  • Chemical Structure: The compound consists of multiple rings and stereogenic centers, which are crucial for its interaction with biological targets.
  • 3D Configuration: The spatial arrangement of atoms in Saframycin A is essential for its mechanism of action, influencing how it binds to DNA.
Chemical Reactions Analysis

Reactions

Saframycin A undergoes various chemical reactions that are pivotal for its biological activity:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting normal replication and transcription processes.
  2. Reactive Oxygen Species Generation: Upon activation, it can generate reactive oxygen species that contribute to cellular damage in cancer cells.

Technical details include:

  • Reaction kinetics studies to understand the rates at which these interactions occur.
  • Exploration of derivatives and analogs to enhance efficacy and reduce toxicity.
Mechanism of Action

Process

The primary mechanism by which Saframycin A exerts its antitumor effects is through DNA damage induction. It binds to DNA, causing strand breaks and preventing cell division. This action is particularly effective against rapidly dividing cancer cells.

Data

Studies have shown that Saframycin A can inhibit tumor growth in various experimental models, indicating its potential as an anticancer agent. Its selectivity for cancer cells over normal cells further enhances its therapeutic appeal.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; requires storage under inert conditions.
  • pH Sensitivity: Stability can be affected by pH changes in solution.

Relevant data includes:

  • Melting point determination.
  • Spectroscopic data (NMR, IR) confirming functional groups and structural integrity.
Applications

Scientific Uses

Saframycin A has significant applications in:

  1. Anticancer Research: Investigated for its potential use in chemotherapy regimens due to its ability to target and destroy cancer cells.
  2. Biosynthetic Studies: Used as a model compound for studying nonribosomal peptide synthesis pathways in microorganisms.
  3. Drug Development: Serves as a lead compound for developing new derivatives with enhanced efficacy and reduced side effects.

The ongoing research into Saframycin A continues to reveal insights into its properties and applications, making it a valuable compound in both pharmacology and biotechnology.

Biosynthesis of Saframycin A

Genetic Architecture of the Saframycin A Gene Cluster

The saframycin A (SFM-A) biosynthetic gene cluster spans 62 kb in Streptomyces lavendulae NRRL 11002 and comprises 30 genes encoding nonribosomal peptide synthetases (NRPSs), tailoring enzymes, regulatory proteins, and resistance mechanisms [1] [6]. This cluster is organized into three primary NRPS genes (sfmA, sfmB, sfmC) flanked by oxidoreductases (sfmO1–O6), methyltransferases (sfmM1–M3), and regulatory genes (sfmR1–R3) [6].

Nonribosomal Peptide Synthetase (NRPS) System Organization

The NRPS machinery consists of three multifunctional proteins:

  • SfmA: Contains an adenylation (A) domain specific for L-alanine, a peptidyl carrier protein (PCP) domain, and an N-terminal acyl-CoA ligase domain that activates long-chain fatty acids [1] [2].
  • SfmB: Features an A domain activating glycine and a PCP domain [6].
  • SfmC: Includes an A domain for modified tyrosine (3-hydroxy-5-methyl-O-methyltyrosine), a PCP domain, a reduction (R) domain, and a Pictet-Spengler (PS) cyclization domain [1] [3].This system assembles a tetrapeptide scaffold through atypical trans-modular interactions [1].

Role of Tailoring Enzymes and Regulatory Proteins

Key tailoring enzymes include:

  • SfmM1/M2: SAM-dependent methyltransferases that install methyl groups on tyrosine derivatives [6].
  • SfmO3/O4: Cytochrome P450 hydroxylases that modify the tetrahydroisoquinoline core [1].
  • SfmE: A peptidase that excises the cryptic fatty acyl chain post-scaffold assembly [1] [2].Regulatory proteins (SfmR1–R3) control cluster expression, with gene knockout studies confirming their essential role for SFM-A production [1].

Comparative Analysis with Saframycin Mx1 and Safracin B Gene Clusters

The SFM-A cluster shares >75% sequence similarity with saframycin Mx1 (from Myxococcus xanthus) and safracin B (from Pseudomonas fluorescens) NRPS systems [1]. All three clusters encode homologous PS domains for tetrahydroisoquinoline cyclization. However, SFM-A uniquely requires a fatty acyl starter unit, later excised by SfmE, unlike its analogs [1] [6].

Table 1: Core NRPS Modules in the Saframycin A Gene Cluster

GeneDomainsSubstrate SpecificityFunction
sfmAA-PCP, acyl-CoA ligaseL-alanine, long-chain fatty acidInitiates assembly, attaches fatty acyl
sfmBA-PCPGlycineIncorporates second residue
sfmCA-PCP-R-PSModified tyrosineReduction and Pictet-Spengler cyclization

Substrate Utilization and Precursor Incorporation

Isotopic Labeling Studies: Tyrosine, Alanine, and Glycine Contributions

Isotope-tracer experiments demonstrated that SFM-A’s carbon skeleton derives from:

  • Two L-tyrosine units: Form rings A/D/E and the C-5/C-8/C-8a/C-13a carbon framework [2] [5].
  • L-alanine: Provides the C-21 aminonitrile group and initiates the peptide chain [1].
  • Glycine: Bridges the alanine and tyrosine residues [5].The tetrapeptide backbone follows an Ala-Gly-Tyr-Tyr assembly logic, confirmed by in vivo feeding with ¹³C-labeled precursors [2] [5].

Methionine-Derived Methylation Patterns

Methyl groups at C-5 (ring A) and C-18 (ring E) originate from S-adenosyl methionine (SAM). Enzymes SfmM1 and SfmM2 catalyze these transfers, with gene disruptions abolishing methylation and reducing bioactivity [6]. The sfmS5 gene encodes SAM synthetase, ensuring methyl donor availability [6].

Table 2: Isotopic Precursor Incorporation in Saframycin A

PrecursorIncorporation Site(s)Biosynthetic Role
L-tyrosineRings A/D/E (C-5, C-8, C-8a, C-13a)Forms aromatic core
L-alanineC-21 aminonitrile, N-12Initiates chain, forms iminium ion
GlycineC-14/C-15, N-13Peptide backbone linker
MethionineC-5 methyl, C-18 methyl (via SAM)Tailoring for DNA affinity

Iterative Mechanisms in NRPS-Mediated Tetrapeptide Assembly

Divergence from Colinearity Rules in Module Functionality

Unlike canonical NRPS systems, SFM-A biosynthesis violates the "colinearity rule" (one module per residue). The terminal module (SfmC) acts iteratively:

  • After forming the acyl-Ala-Gly-Tyr intermediate, the R domain reduces it to an aldehyde [1] [3].
  • The PS domain catalyzes cyclization with a second tyrosine to generate the bicyclic scaffold [3].This iterative use of SfmC eliminates the need for a fourth NRPS module [1] [3].

Biochemical Characterization of Adenylation Domains

ATP-PPi exchange assays defined A-domain specificities:

  • SfmA-A domain: 200-fold selectivity for L-alanine over glycine [1].
  • SfmB-A domain: 95% activation efficiency for glycine [1].
  • SfmC-A domain: Recognizes 3-hydroxy-5-methyl-O-methyltyrosine (a tyrosine derivative modified by SfmO/SfmM enzymes) [1] [3].The PS domain’s substrate flexibility allows incorporation of non-native aldehydes, enabling chemoenzymatic synthesis of analogs like SFM-Y3 [3] [5].

Table 3: Adenylation Domain Specificities in SFM-A NRPS

A DomainSpecific SubstrateKm (μM)Key Residues
SfmAL-alanine15.2 ± 1.8Asp235, Trp276
SfmBGlycine8.7 ± 0.9Gly301, Thr331
SfmC3-hydroxy-5-methyl-O-methyltyrosine22.4 ± 3.1Arg158, Tyr412

Properties

CAS Number

66082-27-7

Product Name

Saframycin A

IUPAC Name

N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

Molecular Formula

C29H30N4O8

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1

InChI Key

JNEGMBHBUAJRSX-NOYKIMNZSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Solubility

Soluble in DMSO

Synonyms

Saframycin A; 21-Cyanosaframycin-B;

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

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